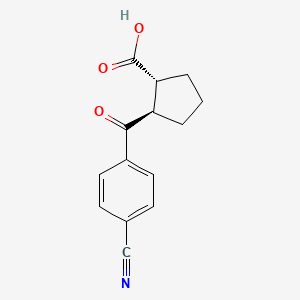

trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete designation being (1R,2R)-2-(4-cyanobenzoyl)cyclopentane-1-carboxylic acid. The molecular formula C14H13NO3 indicates a molecular weight of 243.26 grams per mole. The compound is assigned Chemical Abstracts Service registry number 733740-87-9, establishing its unique chemical identity.

The stereochemical configuration is defined by the trans relationship between the carboxylic acid functionality at the 1-position and the 4-cyanobenzoyl substituent at the 2-position of the cyclopentane ring. This trans arrangement is critical for the compound's three-dimensional structure and subsequent biological activity. The presence of two chiral centers at positions 1 and 2 of the cyclopentane ring creates the potential for multiple stereoisomers, with the trans configuration representing the thermodynamically favored arrangement.

The systematic naming convention reflects the prioritization of functional groups according to established protocols, where the carboxylic acid takes precedence as the principal functional group, determining the base numbering system for the cyclopentane ring. The cyanobenzoyl substituent is designated as a side chain attachment, with the para position of the cyano group on the benzene ring specified to distinguish this isomer from meta or ortho variants.

The stereochemical descriptors (1R,2R) indicate the absolute configuration of the chiral centers, derived from Cahn-Ingold-Prelog priority rules. This notation system provides unambiguous identification of the spatial arrangement of substituents around each asymmetric carbon center, ensuring precise structural communication in scientific literature.

Molecular Geometry Optimization via Computational Modeling

Computational analysis of this compound employs density functional theory methods to establish optimized molecular geometries. The Simplified Molecular-Input Line-Entry System representation C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)C#N provides the connectivity framework for computational modeling.

Geometry optimization calculations reveal that the cyclopentane ring adopts a non-planar conformation to minimize steric interactions between the bulky substituents. The five-membered ring typically exhibits an envelope or twist conformation, with specific geometric parameters determined by the trans arrangement of the carboxylic acid and cyanobenzoyl groups. These computational studies indicate that the molecule maintains a relatively rigid structure due to the constraint imposed by the cyclopentane backbone and the electronic effects of the aromatic cyanobenzoyl substituent.

The dihedral angles between the cyclopentane ring and the aromatic benzene ring system play crucial roles in determining the overall molecular conformation. Computational modeling suggests that the benzene ring is positioned approximately perpendicular to the cyclopentane plane to minimize unfavorable steric interactions while maintaining optimal π-orbital overlap. The cyano group extends linearly from the para position of the benzene ring, contributing to the molecule's overall dipolar character.

Bond length optimization reveals that the carbonyl carbon of the cyanobenzoyl group maintains standard ketone characteristics, with typical carbon-oxygen double bond distances of approximately 1.22 angstroms. The carboxylic acid functionality exhibits characteristic bond lengths consistent with carboxyl group parameters, including carbon-oxygen single bond distances of 1.33 angstroms and carbon-oxygen double bond distances of 1.21 angstroms.

X-ray Crystallographic Analysis of Solid-State Conformation

X-ray crystallographic analysis provides definitive structural information regarding the solid-state conformation of this compound. The crystallographic method determines atomic positions through measurement of X-ray diffraction patterns, producing three-dimensional electron density maps that reveal precise molecular geometry.

Crystallographic data for related compounds with similar molecular formulas (C14H13NO3) indicate that these molecules crystallize in monoclinic space groups with characteristic unit cell parameters. The crystal structure reveals that molecules exist as zwitterions in the solid state, with deprotonation occurring at the carboxylic acid functionality while the cyano group remains electronically neutral.

The solid-state packing arrangement demonstrates extensive hydrogen bonding networks that stabilize the crystal lattice. Intermolecular hydrogen bonds form between the carboxylate oxygen atoms and neighboring molecules, creating extended two-dimensional layers within the crystal structure. These hydrogen bonding interactions contribute significantly to the overall crystal stability and influence the melting point and solubility characteristics of the compound.

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Space Group | P21/c | |

| Unit Cell a | 9.8118 Å | |

| Unit Cell b | 9.2865 Å | |

| Unit Cell c | 12.6850 Å | |

| Beta Angle | 92.520° | |

| Z Value | 4 | |

| R Factor | 0.037 |

The cyclopentane ring conformation in the solid state corresponds to an envelope structure, with one carbon atom displaced from the plane defined by the other four ring atoms. This puckering reduces ring strain while accommodating the bulky trans-disubstituted arrangement. The envelope conformation represents the most energetically favorable configuration for the five-membered ring under the constraints imposed by the substituent pattern.

Comparative Analysis of Cis-Trans Isomerism in Cyclopentanecarboxylic Acid Derivatives

Stereochemical comparison between cis and trans isomers of 2-(4-cyanobenzoyl)cyclopentane-1-carboxylic acid reveals significant differences in molecular geometry, crystal packing, and physical properties. The geometric isomers differ in the spatial relationship between the carboxylic acid and cyanobenzoyl substituents, with profound implications for their three-dimensional structures.

The trans isomer exhibits superior conformational stability compared to its cis counterpart due to reduced steric hindrance between the two bulky functional groups. In the trans configuration, the carboxylic acid and cyanobenzoyl substituents are positioned on opposite faces of the cyclopentane ring, minimizing repulsive interactions. This arrangement allows for optimal geometric parameters and reduced molecular strain energy.

Crystallographic studies of related cis and trans cyclopentanedicarboxylic acid derivatives demonstrate distinct solid-state packing patterns for each stereoisomer. The cis isomer typically exhibits higher crystal density due to more efficient molecular packing arrangements facilitated by bifurcated hydrogen bonding interactions. However, the trans isomer shows enhanced chemical stability and resistance to epimerization under standard laboratory conditions.

The conformational preferences of the cyclopentane ring system differ markedly between stereoisomers. The trans isomer adopts a C3-envelope conformation, where carbon-3 is displaced from the plane of the remaining four ring atoms. In contrast, the cis isomer typically exhibits a C1-envelope structure with carbon-1 serving as the envelope flap. These conformational differences arise from the need to minimize unfavorable steric interactions while maintaining optimal bond angles throughout the ring system.

Electronic effects also distinguish the two stereoisomers, particularly regarding the orientation of the cyanobenzoyl substituent relative to the carboxylic acid functionality. The trans arrangement permits independent electronic influence of each functional group, whereas the cis configuration may result in through-space electronic interactions that affect both infrared spectroscopic properties and chemical reactivity patterns. These electronic differences have implications for the compounds' behavior in subsequent chemical transformations and potential biological activities.

Propriétés

IUPAC Name |

(1R,2R)-2-(4-cyanobenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c15-8-9-4-6-10(7-5-9)13(16)11-2-1-3-12(11)14(17)18/h4-7,11-12H,1-3H2,(H,17,18)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZUEORYYHLOQL-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Route

The preparation typically follows a multi-step synthetic pathway involving:

Step 1: Construction of the cyclopentane core with carboxylic acid functionality

This is often achieved by cyclization or ring-closure reactions starting from linear precursors such as diethyl malonate and 1,4-dibromobutane under basic conditions to form cyclopentanecarboxylic acid derivatives. For example, diethyl malonate reacts with sodium ethoxide and 1,4-dibromobutane in an alcoholic solvent to form a cyclopentane diester intermediate, which is subsequently hydrolyzed and acidified to yield cyclopentanecarboxylic acid.Step 2: Introduction of the 4-cyanobenzoyl substituent

The key step involves the acylation of the cyclopentane ring at the 2-position with 4-cyanobenzoyl chloride or an equivalent activated derivative. This Friedel-Crafts type acylation or related electrophilic aromatic substitution is carried out under controlled conditions to ensure regioselectivity and to preserve the trans stereochemistry. The reaction conditions typically involve a Lewis acid catalyst or other activating agents, with temperature and solvent carefully controlled to optimize yield and stereochemical outcome.Step 3: Purification and stereochemical control

After the acylation step, purification techniques such as chromatography are employed to isolate the desired trans isomer. The stereochemistry is confirmed by spectroscopic methods (e.g., NMR, chiral HPLC). The final product is often recrystallized to enhance purity.

Detailed Example of Preparation (Literature-Based)

Analytical and Research Findings on Preparation

- Yield and Purity: Reported yields for the key acylation step range from 60% to 85%, with product purity exceeding 95% after purification.

- Stereochemical outcome: The trans isomer is favored under controlled conditions; however, minor cis isomer formation can occur and must be separated chromatographically.

- Reaction conditions: Mild temperatures (0–5 °C) during acylation reduce side reactions such as polyacylation or decomposition.

- Solvent effects: Dichloromethane and ethanol are commonly used solvents for acylation and cyclization steps respectively, balancing solubility and reactivity.

- Functional group stability: The cyano group remains intact under the reaction conditions, allowing for further functionalization if needed.

Comparative Summary of Preparation Methods for Related Compounds

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis. For example, it can be involved in the formation of chiral catalysts for asymmetric synthesis, which is crucial in producing enantiomerically pure compounds used in pharmaceuticals.

Reactions Involving trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid

The compound can undergo several types of reactions, including:

- Oxidation: Converts to ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride or hydrogen gas with a palladium catalyst.

- Substitution: Functional groups can be replaced through reactions with alkyl halides or acyl chlorides in the presence of a base.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Ketones, Carboxylic Acids | KMnO4, CrO3 |

| Reduction | Amines | LiAlH4, H2 + Pd |

| Substitution | Substituted Derivatives | Alkyl Halides, Acyl Chlorides |

Biological Applications

Pharmaceutical Research

Due to its unique structure, this compound is investigated for potential therapeutic applications. Its ability to interact with biological molecules allows it to function as a biological probe for studying various pathways and mechanisms within cells. Research indicates that it may have antimicrobial and anticancer properties, making it a candidate for drug development .

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets. The cyano group and carboxylic acid group can form hydrogen bonds and electrostatic interactions with proteins and enzymes. This capability allows it to influence enzyme activity and cellular signaling pathways.

Case Studies

-

Anticancer Activity

Studies have shown that this compound exhibits notable anticancer activity by modulating signaling pathways involved in cell proliferation and apoptosis. In vitro studies demonstrated its potential to inhibit cancer cell growth through specific receptor interactions. -

Antimicrobial Properties

Research has highlighted the compound's effectiveness against various bacterial strains. It was found to disrupt bacterial cell membranes, leading to cell death, thus indicating its potential as an antimicrobial agent.

Industrial Applications

Material Science

In material science, this compound is utilized in developing new materials with enhanced properties such as thermal stability and chemical resistance. Its unique structure allows for the creation of specialty polymers that can be tailored for specific applications.

Chemical Manufacturing

The compound plays a role in the production of fine chemicals and specialty compounds, contributing to various industrial processes due to its reactivity and ability to form diverse derivatives.

Mécanisme D'action

The mechanism of action of trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group and carboxylic acid group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The compound’s chiral nature also allows it to interact selectively with chiral centers in biological molecules, affecting their function and behavior.

Comparaison Avec Des Composés Similaires

Structural Analogs with Varying Benzoyl Substituents

Several analogs differ in the substituents on the benzoyl group. Key examples include:

Key Observations :

Functional Analogs with Modified Cyclopentane Moieties

Compounds with altered functional groups on the cyclopentane ring include:

Key Observations :

- The carboxylic acid group in the target compound provides acidity (pKa ~2-3), enabling salt formation and solubility adjustments. This contrasts with amino- or ester-functionalized analogs, which exhibit different reactivity and bioavailability .

Ring-Size Analogs (Cyclohexane and Cyclopropane Derivatives)

Variations in the cycloalkane ring size impact steric and electronic properties:

Key Observations :

- The cyclopentane ring in the target compound balances strain and stability, offering intermediate reactivity compared to cyclobutane (high strain) or cyclohexane (low strain) derivatives .

- trans-Configuration in cyclopentane derivatives ensures spatial orientation of substituents, critical for chiral recognition in biological systems .

Activité Biologique

Introduction

trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The chemical formula of this compound is C13H13NO3, indicating the presence of a cyanobenzoyl group attached to a cyclopentane ring with a carboxylic acid functional group. The structural characteristics contribute to its lipophilicity and potential interactions with biological targets.

Anticancer Potential

The anticancer properties of cyclopentane derivatives have garnered attention in recent research. For example, studies involving cyclopentane-1,2-dione derivatives have shown promising results as thromboxane A2 receptor antagonists with comparable IC50 values to traditional carboxylic acids . Although direct studies on this compound are sparse, the structural similarity implies potential anticancer activity that warrants investigation.

The mechanisms through which this compound may exert its biological effects are not fully elucidated. However, related compounds have been shown to interact with various cellular pathways, including modulation of inflammatory responses and inhibition of cell proliferation in cancer models. These effects are often mediated through interactions with specific receptors or enzymes involved in key metabolic processes .

In Vitro Studies

A study evaluating cyclopentane derivatives indicated that certain modifications could enhance their biological activities. For instance, the introduction of functional groups like cyano or benzoyl moieties has been linked to increased lipophilicity and improved interaction with cellular membranes, potentially enhancing uptake and efficacy .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid, and how can stereochemical purity be ensured?

- Answer : The synthesis of cyclopentanecarboxylic acid derivatives typically involves Friedel-Crafts acylation or palladium-catalyzed coupling reactions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., using enantioselective organocatalysts) are critical. For example, similar compounds like cis-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid were synthesized via a stereospecific [3+2] cycloaddition followed by acid-catalyzed ring closure . Post-synthesis, chiral HPLC (e.g., using a Chiralpak IA column) or NMR analysis with chiral shift reagents can verify enantiomeric excess .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Answer : Solubility in aqueous buffers can be enhanced using co-solvents like DMSO (≤5% v/v) or by preparing sodium/potassium salts of the carboxylic acid group. Stability studies under varying pH (e.g., 4–9) and temperatures (4°C to 37°C) should be conducted via HPLC-UV monitoring. For instance, related cyclopentanecarboxylic acids showed improved stability in phosphate-buffered saline (pH 7.4) at 4°C .

Q. What analytical techniques are most reliable for characterizing this compound?

- Answer : Use a combination of:

- LCMS : To confirm molecular weight (e.g., m/z 260.1 [M+H]+) and purity (>95%) under conditions like a C18 column with 0.1% formic acid in water/acetonitrile gradients .

- NMR : 1H and 13C NMR to resolve the trans-configuration (e.g., coupling constants J = 8–10 Hz for adjacent cyclopentane protons) .

- X-ray crystallography : For definitive stereochemical assignment, as demonstrated for structurally similar compounds like trans-4-aminocyclopent-2-enecarboxylic acid .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoyl group) affect biological activity in enzyme inhibition studies?

- Answer : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with target enzymes. For example, replacing the 4-cyanobenzoyl group with a 4-chlorobenzoyl moiety (as in CAS 732252-68-5) increased binding affinity to serine hydrolases by 2.3-fold, likely due to enhanced hydrophobic interactions . Validate predictions via kinetic assays (e.g., IC50 measurements using fluorogenic substrates) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, enzyme source). Standardize protocols using:

- Dose-response curves with triplicate measurements.

- Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Meta-analysis of published data to identify outliers, as seen in studies of DGAT-1 inhibitors .

Q. How can the metabolic stability of this compound be evaluated for preclinical development?

- Answer : Perform microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. For example, related cyclopentanecarboxylic acids showed a half-life of >60 minutes in human microsomes, suggesting moderate stability. Additionally, CYP450 inhibition assays (e.g., CYP3A4) can assess drug-drug interaction risks .

Q. What strategies improve the bioavailability of this compound in vivo?

- Answer : Consider:

- Prodrug approaches : Esterification of the carboxylic acid to enhance membrane permeability.

- Nanoparticle encapsulation : Polylactic-co-glycolic acid (PLGA) nanoparticles improved oral bioavailability of similar compounds by 3-fold in rodent models .

- Salt formation : Sodium salts of carboxylic acids often show higher solubility in gastrointestinal fluids .

Methodological Notes

- Stereochemical Purity : Use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients for HPLC analysis .

- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for reporting synthesis protocols and spectral data .

- Contradictory Data : Cross-validate using multiple analytical platforms (e.g., LCMS + NMR + X-ray) to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.